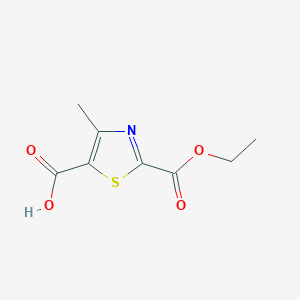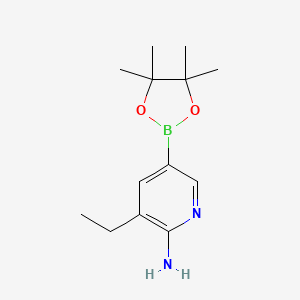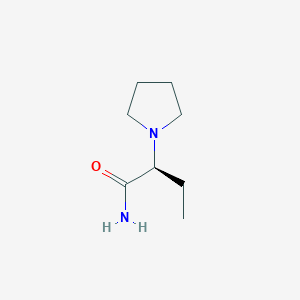![molecular formula C10H19NO B6598102 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal CAS No. 1249443-06-8](/img/structure/B6598102.png)
3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Cyclopropyl(ethyl)amino]-2,2-dimethylpropanal (CEDMP) is an organic compound with a variety of applications in scientific research. It is an aliphatic amine, which is a type of amine that has a single carbon-nitrogen bond. CEDMP has been used in a number of research fields, including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal has a variety of applications in scientific research. It has been used in studies of the structure and function of proteins, enzymes, and other biological molecules. It has also been used in studies of the pharmacokinetics and pharmacodynamics of drugs, as well as the mechanisms of drug action. 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal has also been used in studies of toxicology, including studies of the toxicity of environmental contaminants.
Mecanismo De Acción
The exact mechanism of action of 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal is not fully understood. However, it is believed that 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal binds to proteins and enzymes, altering their structure and function. This binding can lead to changes in the activity of the proteins or enzymes, which can have a variety of effects on the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of lipids and carbohydrates. 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal has also been shown to affect the activity of certain hormones, including testosterone and progesterone. In addition, 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal has been shown to alter the activity of certain neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal has a number of advantages and limitations when used in laboratory experiments. One of the advantages of 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal is that it is relatively non-toxic and has low potential for causing side effects. However, 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal can be difficult to synthesize and is relatively expensive, which may limit its use in some experiments. In addition, 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal may not be suitable for certain types of experiments, such as those involving the study of the pharmacokinetics and pharmacodynamics of drugs.
Direcciones Futuras
There are a number of potential future directions for research involving 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal. One area of research that could be explored is the development of new methods for synthesizing 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal. Additionally, more research could be done to better understand the mechanism of action of 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal and its effects on biochemical and physiological processes. Furthermore, more research could be done to explore the potential applications of 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal in drug development and toxicology studies. Finally, further research could be done to explore the potential therapeutic applications of 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal, such as its use in the treatment of certain diseases.
Métodos De Síntesis
3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal can be synthesized using a number of methods. One of the most common methods involves the reaction of cyclopropyl bromide with ethyl amine in the presence of a base, such as sodium hydroxide. This reaction produces a cyclopropyl ether, which is then reacted with dimethylformamide to yield 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal. Other methods for synthesizing 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal involve the use of catalysts and other reagents.
Propiedades
IUPAC Name |
3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-4-11(9-5-6-9)7-10(2,3)8-12/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTFQEGUCJXHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)(C)C=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Cyclopropyl(ethyl)amino]-2,2-dimethylpropanal | |
CAS RN |
1249443-06-8 |
Source


|
| Record name | 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598024.png)





![ethyl N-[({2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}carbamoyl)carbonyl]ethanehydrazonate](/img/structure/B6598062.png)
![1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine](/img/structure/B6598070.png)


![2-azabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B6598091.png)
![2-[(1-carboxyethyl)amino]propanoic acid](/img/structure/B6598112.png)

